

A Spectroscopic Comparison of Metal Anthranilate Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium anthranilate*

Cat. No.: *B1290561*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the coordination chemistry of metal complexes is paramount for applications ranging from catalysis to medicinal chemistry. Anthranilic acid, a versatile ligand, forms stable complexes with a variety of metal ions, and their distinct spectroscopic signatures provide a window into their electronic structure and coordination environment. This guide offers a comparative overview of the spectroscopic properties of different metal anthranilate complexes, supported by experimental data and detailed protocols.

The interaction of anthranilic acid with transition metals leads to the formation of complexes with diverse applications, including as antipathogens, photoluminescent materials, and catalysts.^{[1][2][3]} Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing these complexes, offering insights into the metal-ligand binding and the resulting electronic transitions.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a range of metal anthranilate complexes, providing a basis for objective comparison.

Table 1: UV-Vis Spectroscopic Data for Metal Anthranilate Complexes in DMSO^[1]

Metal Ion	Complex Formula (Representative)	$\lambda_{\text{max}} (\text{nm})$ of $\pi \rightarrow \pi^*$ Transition	Wavenumber (cm^{-1})
Anthranilic Acid	<chem>C7H7NO2</chem>	340.5	29368
Zn(II)	<chem>Zn(C7H6NO2)2</chem>	332.0	30120
Bi(III)	<chem>Bi(C7H6NO2)3</chem>	334.5	29895
Ag(I)	<chem>Ag(C7H6NO2)</chem>	326.0	30675
Fe(II)	<chem>Fe(C7H6NO2)2</chem>	338.0	29586
Co(II)	<chem>Co(C7H6NO2)2</chem>	338.5	29542
Cu(II)	<chem>Cu(C7H6NO2)2</chem>	335.5	29806
Mn(II)	<chem>Mn(C7H6NO2)2</chem>	339.0	29499
Al(III)	<chem>Al(C7H6NO2)3</chem>	339.5	29455
Ni(II)	<chem>Ni(C7H6NO2)2</chem>	337.5	29630
Cr(III)	<chem>Cr(C7H6NO2)3</chem>	340.0	29412

Note: The absorption peak of anthranilic acid is attributed to a $\pi \rightarrow \pi$ transition. A blue shift (shift to a shorter wavelength) is generally observed upon complexation with metal ions.*[1]

Table 2: Key FT-IR Vibrational Frequencies (cm^{-1}) for Metal Anthranilate Complexes[1]

Complex	Asymmetric v(NH ₂)	Symmetric v(NH ₂)	Asymmetric v(COO ⁻)	Symmetric v(COO ⁻)	v(M-N)	v(M-O)
Anthranilic Acid	3471	3372	1670 (C=O)	-	-	-
Zn(II) Complex	3447	3342	1581	1384	485	535
Bi(III) Complex	3445	3340	1579	1385	488	532
Ag(I) Complex	3442	3338	1585	1382	482	538
Fe(II) Complex	3450	3345	1580	1386	486	534
Co(II) Complex	3448	3343	1582	1383	484	536
Cu(II) Complex	3446	3341	1583	1384	487	533
Mn(II) Complex	3449	3344	1578	1385	483	537
Al(III) Complex	3451	3346	1584	1387	489	531
Ni(II) Complex	3444	3339	1581	1382	485	535
Cr(III) Complex	3452	3347	1577	1388	490	530

Note: The disappearance of the OH stretch from the carboxylic group and the shifts in the amino and carboxylate stretching frequencies in the complexes compared to free anthranilic acid indicate coordination of the metal ion to both the amino and carboxylate groups.[\[1\]](#)

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and spectroscopic analysis of metal anthranilate complexes.

Synthesis of Metal Anthranilate Complexes[1]

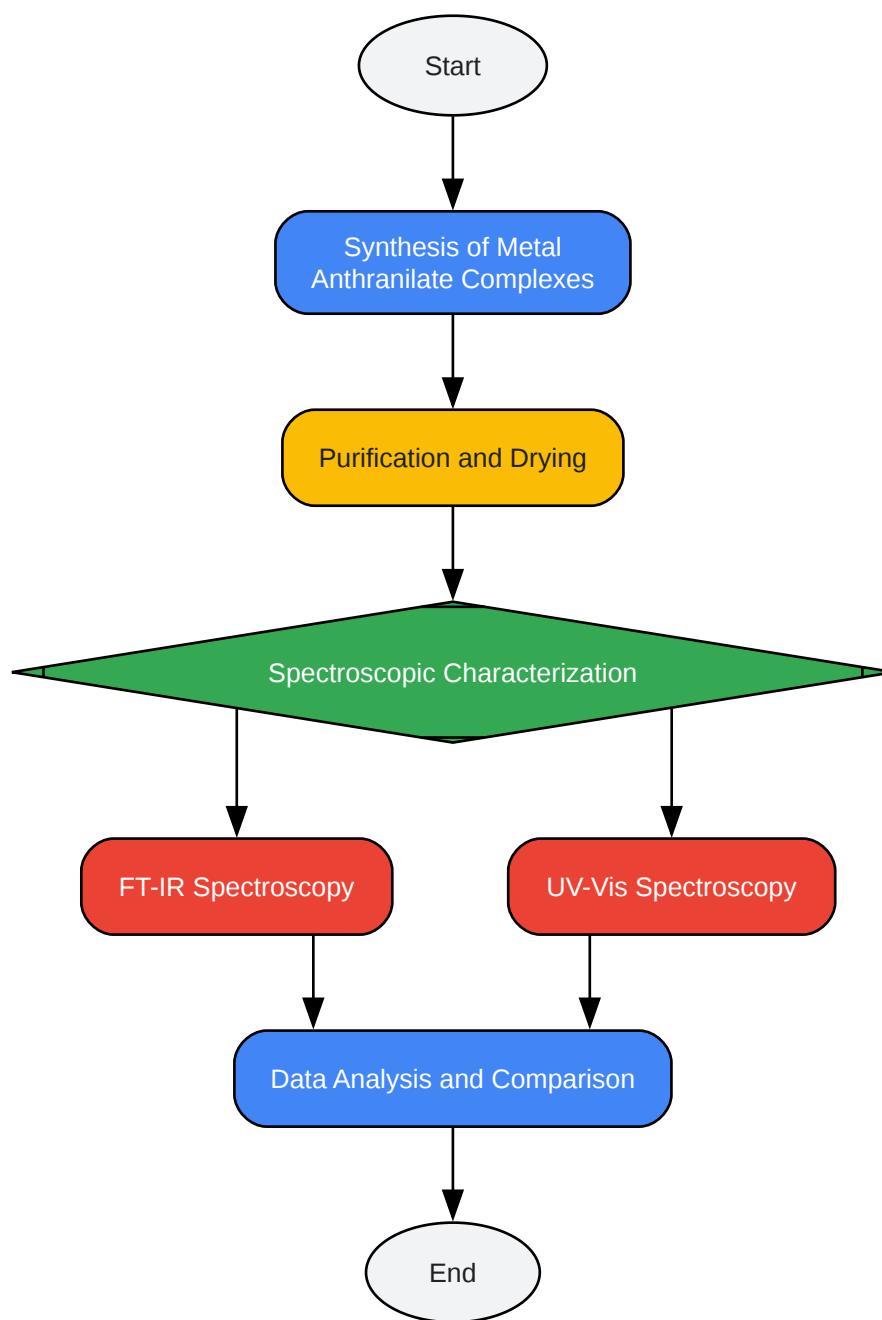
- Dissolve 2.0 mmol of anthranilic acid in 30 mL of deionized water.
- Add 2.1 mmol of sodium hydroxide to the solution and stir the mixture for 30 minutes.
- Prepare a separate solution of the desired metal salt (0.5 mmol) in 5 mL of deionized water. The metal salts can be in the form of sulfate, chloride, or nitrate.
- Add the metal salt solution to the anthranilic acid solution and stir for an additional 30 minutes.
- Filter the resulting precipitate and wash it several times with deionized water.
- Dry the precipitate under vacuum and store it in a desiccator.

Spectroscopic Characterization[1]

- FT-IR Spectroscopy:
 - Prepare a KBr disc containing a small amount of the synthesized metal anthranilate complex.
 - Record the FT-IR spectrum in the range of 400–4000 cm^{-1} .
- UV-Vis Spectroscopy:
 - Prepare a 150 μM solution of the metal anthranilate complex in dimethyl sulfoxide (DMSO).
 - Record the UV-Vis spectrum.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic comparison of different metal anthranilate complexes.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Spectroscopic Comparison of Metal Anthranilate Complexes: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290561#spectroscopic-comparison-of-different-metal-anthranilate-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com